molecular formula C11H10N2O3 B5057271 Ethyl [(4-cyanophenyl)carbamoyl]formate

Ethyl [(4-cyanophenyl)carbamoyl]formate

Cat. No.: B5057271
M. Wt: 218.21 g/mol
InChI Key: UIAIEGFHSDPSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-cyanophenyl)carbamoyl]formate is an organic compound with the molecular formula C11H10N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenyl group attached to a carbamoyl formate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(4-cyanophenyl)carbamoyl]formate typically involves the reaction of ethyl formate with 4-cyanophenyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H4(CN)NCO+HCOOCH2CH3C6H4(CN)NHCOOCH2CH3\text{C}_6\text{H}_4(\text{CN})\text{NCO} + \text{HCOOCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_4(\text{CN})\text{NHCOOCH}_2\text{CH}_3 C6​H4​(CN)NCO+HCOOCH2​CH3​→C6​H4​(CN)NHCOOCH2​CH3​

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(4-cyanophenyl)carbamoyl]formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyanophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyanophenyl group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Ethyl [(4-cyanophenyl)carbamoyl]formate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(4-cyanophenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its chemical structure and functional groups. The cyanophenyl group plays a crucial role in binding to target sites, while the carbamoyl formate moiety can undergo hydrolysis or other transformations to exert its effects.

Comparison with Similar Compounds

Ethyl [(4-cyanophenyl)carbamoyl]formate can be compared with other similar compounds, such as:

    Ethyl cyanoformate: Similar in structure but lacks the carbamoyl group.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    4-Cyanophenyl isocyanate: A precursor in the synthesis of this compound.

Uniqueness: The presence of both the cyanophenyl and carbamoyl formate groups in this compound makes it a unique compound with distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(4-cyanoanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAIEGFHSDPSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.